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molecular formula C13H14INO B8366973 2-Cyclopropylmethyl-5-iodo-7-methyl-2,3-dihydro-isoindol-1-one

2-Cyclopropylmethyl-5-iodo-7-methyl-2,3-dihydro-isoindol-1-one

Cat. No. B8366973
M. Wt: 327.16 g/mol
InChI Key: BNDBITGCCJHIKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07868008B2

Procedure details

To a solution of 5-Bromo-7-methyl-2-cyclopropylmethyl-2,3-dihydro-isoindol-1-one (1.0 g, 3.56 mmol) in butanol (10 ml), (1R,2R)-N,N′-dimethylcyclohexane-1,2-diamine (204 mg, 1.42 mmol), copper(I) iodide (140 mg, 0.714 mmol) and sodium iodide (1.08 g, 14.3 mmol) were added. The resulting mixture was stirred at 120° C. overnight. After cooling, the mixture was diluted with ethyl acetate, washed with water, brine, dried over anhydrous sodium sulphate, filtered, concentrated. Column chromatography (30% EtOAc/Hexanes) provided the title compound (1.07 g, 92%) as a colourless solid. 1H NMR (300 MHz, CDCl3): δ 7.65 (s, 1H), 7.59 (s, 1H), 4.42 (s, 2H), 3.46-3.44 (d, 2H), 2.70 (s, 3H), 1.04-1.02 (m, 1H), 0.61-0.57 (m, 2H), 0.34-0.31 (m, 2H)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
204 mg
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
140 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:8](=[C:9]([CH3:11])[CH:10]=1)[C:7](=[O:12])[N:6]([CH2:13][CH:14]1[CH2:16][CH2:15]1)[CH2:5]2.CN[C@@H]1CCCC[C@H]1NC.[I-:27].[Na+]>C(O)CCC.C(OCC)(=O)C.[Cu]I>[CH:14]1([CH2:13][N:6]2[CH2:5][C:4]3[C:8](=[C:9]([CH3:11])[CH:10]=[C:2]([I:27])[CH:3]=3)[C:7]2=[O:12])[CH2:16][CH2:15]1 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C2CN(C(C2=C(C1)C)=O)CC1CC1
Name
Quantity
204 mg
Type
reactant
Smiles
CN[C@H]1[C@@H](CCCC1)NC
Name
Quantity
1.08 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(CCC)O
Name
copper(I) iodide
Quantity
140 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 120° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%
Name
Type
product
Smiles
C1(CC1)CN1C(C2=C(C=C(C=C2C1)I)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.07 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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